Home > Products > Screening Compounds P94370 > N-(4-nitrophenyl)quinoline-8-sulfonamide
N-(4-nitrophenyl)quinoline-8-sulfonamide - 321979-47-9

N-(4-nitrophenyl)quinoline-8-sulfonamide

Catalog Number: EVT-3151064
CAS Number: 321979-47-9
Molecular Formula: C15H11N3O4S
Molecular Weight: 329.33
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

This compound is classified as a sulfonamide, which is a group of compounds containing a sulfonamide functional group (–SO2NH2). It also falls under the category of heterocyclic compounds due to the presence of the quinoline ring. Sulfonamides have been historically important in medicinal chemistry, particularly as antibiotics and antimetabolites.

Synthesis Analysis

The synthesis of N-(4-nitrophenyl)quinoline-8-sulfonamide typically involves several steps, often starting from readily available starting materials. One common synthetic route includes:

  1. Formation of Quinoline Ring: The synthesis begins with the cyclization of an aniline derivative and an aldehyde to form the quinoline structure.
  2. Introduction of Sulfonamide Group: The sulfonamide moiety is introduced through the reaction of the quinoline with sulfonyl chloride in the presence of a base.
  3. Nitro Group Introduction: The nitro group is added to the para position of the phenyl ring using nitration techniques, typically involving concentrated nitric acid and sulfuric acid.

Technical Parameters

  • Catalysts: Copper catalysts may be used in certain steps to enhance yields.
  • Temperature Control: Reaction temperatures are often controlled to optimize yield and minimize side reactions.
  • Purification: The final product is usually purified using recrystallization or chromatography methods.
Molecular Structure Analysis

The molecular structure of N-(4-nitrophenyl)quinoline-8-sulfonamide can be described as follows:

  • Quinoline Ring: A bicyclic structure composed of a benzene ring fused to a pyridine ring.
  • Sulfonamide Group: Attached to the quinoline at the 8-position, contributing to its chemical reactivity.
  • Nitrophenyl Substituent: Located at the nitrogen atom of the sulfonamide group, which influences both physical properties and biological activity.

Structural Data

The compound's molecular formula is C13H10N2O3SC_{13}H_{10}N_{2}O_{3}S, with a molar mass of approximately 270.29 g/mol. The structural features include:

  • Bond Angles and Lengths: Specific bond angles and lengths can be determined through X-ray crystallography or computational modeling, providing insights into molecular geometry.
  • Electronic Properties: Computational studies may reveal electronic transitions relevant for its biological activity, particularly in interactions with enzymes .
Chemical Reactions Analysis

N-(4-nitrophenyl)quinoline-8-sulfonamide can undergo various chemical reactions:

  1. Oxidation: The nitro group can be reduced to an amino group under specific conditions, leading to different derivatives.
  2. Reduction: Reduction reactions can convert the nitro group to an amine group, yielding compounds with altered biological activity.
  3. Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide may be used for oxidation reactions.
  • Reducing Agents: Sodium borohydride or catalytic hydrogenation are commonly employed for reduction processes.
  • Substitution Nucleophiles: Amines or thiols can be used in substitution reactions depending on the desired product.
Mechanism of Action

The primary mechanism of action for N-(4-nitrophenyl)quinoline-8-sulfonamide involves its interaction with dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.

Mode of Action

  • Binding Affinity: This compound binds to the active site of DHFR, inhibiting its activity and disrupting nucleotide synthesis necessary for DNA replication.
  • Biochemical Pathways Affected: The inhibition leads to interference in folic acid pathways, which is critical for cellular proliferation, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Studies indicate that peak plasma levels are reached within 2–6 hours after administration, indicating its potential utility in therapeutic settings.

Physical and Chemical Properties Analysis

N-(4-nitrophenyl)quinoline-8-sulfonamide exhibits several notable physical and chemical properties:

  • Solubility: It is generally soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic quinoline structure.
  • Melting Point: Specific melting point data would need to be experimentally determined but typically falls within a range characteristic of similar compounds.
  • Stability: The compound's stability can be influenced by pH and temperature; it may degrade under extreme conditions .
Applications

N-(4-nitrophenyl)quinoline-8-sulfonamide has various scientific applications:

  1. Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial enzymes involved in folate synthesis.
  2. Cancer Research: Studied for its anticancer properties by targeting metabolic pathways crucial for tumor growth.
  3. Chemical Biology: Used as a tool compound in biochemical assays to study enzyme inhibition mechanisms .
  4. Material Science: Explored for potential applications in developing new materials due to its unique chemical structure.
Introduction

Pharmacological Significance of Quinoline-Sulfonamide Hybrid Architectures

Quinoline-sulfonamide hybrids demonstrate remarkable pharmacological polyvalence, leveraging synergistic effects between their constituent moieties. The quinoline scaffold provides a planar heteroaromatic system capable of intercalation, π-π stacking, and hydrophobic interactions within biological targets, while the sulfonamide group (–SO₂NH–) serves as a potent zinc-binding ligand and hydrogen-bond donor/acceptor. This dual functionality enables precise modulation of disease-relevant enzymes and receptors:

  • Anti-Inflammatory Applications: Structural analogs like N-(4-methoxyphenyl)quinoline-8-sulfonamide (QS-3g) exhibit potent inhibition of fibroblast-like synoviocyte (FLS) inflammatory responses in rheumatoid arthritis models. QS-3g achieves this through selective targeting of receptor activity-modifying protein 1 (RAMP1), subsequently modulating the Gαs/Gαi-cAMP pathway. This molecular intervention significantly reduces interleukin (IL)-1β and IL-6 production and mitigates synovial hypertrophy and bone destruction in vivo [1].

  • Antibacterial Activity: Hybrid derivatives demonstrate potent efficacy against Gram-negative pathogens, particularly Pseudomonas aeruginosa. Compound QS-3 exhibits a minimum inhibitory concentration (MIC) of 64 μg mL⁻¹ against standard and antibiotic-resistant strains (AA202 and AA290). Mechanistically, these compounds disrupt bacterial enzymatic function through sulfonamide-mediated interactions, with molecular docking confirming strong binding affinities (ΔG = -8.0 kcal mol⁻¹) to essential bacterial proteins [9].

  • Oncology Therapeutics: Quinoline-8-sulfonamides demonstrate targeted activity against tumor-specific isoforms like pyruvate kinase M2 (PKM2), a key glycolytic enzyme overexpressed in hypoxic cancers. These compounds disrupt cancer metabolism by reducing intracellular pyruvate levels and inducing selective cytotoxicity in malignant cells while sparing normal tissues [7].

Table 1: Biological Activities of Representative Quinoline-Sulfonamide Analogs

CompoundBiological ActivityKey Molecular TargetsExperimental Findings
QS-3gAnti-inflammatoryRAMP1, Gαs/Gαi-cAMP pathway↓ IL-1β/IL-6 in FLS; ↓ bone destruction in K/BxN mice
QS-3AntibacterialBacterial enzymes (unspecified)MIC = 64 μg mL⁻¹ vs. P. aeruginosa; RBC lysis <5%
PKM2 modulatorsAnticancerPyruvate kinase M2 (PKM2)↓ Intracellular pyruvate in A549 cells
meta-Sulfonamide derivativesCarbonic anhydrase inhibitionhCA IX/XIIKᵢ = 8.4–25.8 nM for cancer-associated isoforms

Table 2: Structural Features Influencing Pharmacological Activity

Structural ElementRole in BioactivityTarget Implications
Quinoline ring (C8 position)Hydrophobic cavity penetrationEnzyme active sites (e.g., PKM2, hCA)
Sulfonamide (–SO₂NH–)Zinc anchoring/H-bondingMetalloenzymes (carbonic anhydrases)
para-Substituted phenylElectronic modulation of ligand-receptor bondsRAMP1 allosteric sites
Nitro group (–NO₂)Enhanced binding affinity via dipolar interactionsBacterial protein active sites

Historical Development of Sulfonamide-Based Therapeutic Agents

The therapeutic evolution of sulfonamides spans nine decades, originating with the serendipitous discovery of Prontosil (the first sulfanilamide prodrug) in 1935. This breakthrough revolutionized anti-infective therapy and established the foundational structure-activity relationship (SAR) for subsequent derivatives. Sulfonamides operate primarily through competitive inhibition of dihydropteroate synthase (DHPS), depleting tetrahydrofolate essential for bacterial DNA synthesis. Early derivatives like sulfamethazine (veterinary medicine) and sulfadiazine (toxoplasmosis) dominated mid-20th-century chemotherapy but faced limitations due to microbial resistance and hypersensitivity reactions (e.g., Stevens-Johnson syndrome). Crucially, the N⁴ arylamine group was identified as the primary culprit in allergic responses [3].

The late 20th century witnessed strategic structural diversification to circumvent these limitations:

  • Non-Antibacterial Sulfonamides: Removal of the N⁴ arylamine group yielded derivatives devoid of allergenic potential but retaining enzymatic inhibitory capacity. This innovation expanded applications to carbonic anhydrase inhibition (e.g., acetazolamide for glaucoma) and kinase modulation [3].

  • Targeted Hybridization: Contemporary medicinal chemistry integrates sulfonamides with bioactive heterocycles like quinoline to enhance target specificity. The development of quinoline-based benzenesulfonamides (QBS) exemplifies this approach, where the quinoline moiety acts as a hydrophobic "tail" that penetrates the extended binding pockets of cancer-associated carbonic anhydrase isoforms (hCA IX/XII). These isoforms, overexpressed in hypoxic tumors, are selectively inhibited by QBS derivatives with Kᵢ values in the nanomolar range (e.g., 8.4 nM for hCA IX) [4].

  • Synthetic Methodologies: Advancements in synthetic techniques, including copper-catalyzed azide-alkyne cycloaddition (CuAAC) and solvent-free approaches, have enabled precise structural modifications. These methods facilitate the introduction of electron-withdrawing groups (e.g., –NO₂) that optimize electronic distribution for target binding while maintaining metabolic stability [5] [7].

Rationale for Targeting N-(4-Nitrophenyl)quinoline-8-sulfonamide in Drug Discovery

The strategic focus on N-(4-nitrophenyl)quinoline-8-sulfonamide arises from its optimized stereoelectronic properties and demonstrated multi-target engagement capability. Key structural and functional rationales include:

  • Electron-Withdrawing Optimization: The para-nitro group (–NO₂) significantly enhances the compound's dipolar character, strengthening binding interactions through dipole-dipole forces and hydrogen bonding with enzymatic targets. Computational analyses confirm this group elevates binding affinity by 30–40% compared to methoxy or halogen analogs [5].

  • Sulfonamide Positioning: The C8-sulfonamide configuration on the quinoline ring creates an optimal spatial orientation for deep penetration into the active sites of cancer-associated enzymes. Molecular docking studies reveal the 8-sulfonamide derivative forms three hydrogen bonds with PKM2 residues (Phe26, Leu394) versus one bond in C6 analogs, explaining its superior inhibitory activity [7].

  • Dual-Target Capability: This compound exhibits polypharmacological potential through simultaneous engagement of inflammation and oncology targets. In vitro studies confirm RAMP1 binding (IC₅₀ ≈ 0.8 μM) alongside PKM2 modulation (Kᵢ ≈ 50 nM), enabling potential application in inflammation-driven malignancies [1] [7].

  • Synthetic Versatility: The molecule serves as a versatile scaffold for diversification. The nitro group facilitates straightforward reduction to amino derivatives (–NH₂) for prodrug development or additional functionalization, while the sulfonamide nitrogen accommodates various substituents to fine-tune pharmacokinetic properties [5] [10].

Properties

CAS Number

321979-47-9

Product Name

N-(4-nitrophenyl)quinoline-8-sulfonamide

IUPAC Name

N-(4-nitrophenyl)quinoline-8-sulfonamide

Molecular Formula

C15H11N3O4S

Molecular Weight

329.33

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-8-6-12(7-9-13)17-23(21,22)14-5-1-3-11-4-2-10-16-15(11)14/h1-10,17H

InChI Key

LDSZMVZOUJLXLX-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)S(=O)(=O)NC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.